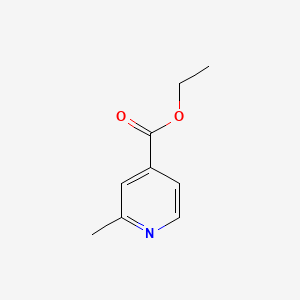

Ethyl 2-methylisonicotinate

Description

Significance of Pyridine (B92270) Scaffolds in Modern Chemical Science

The pyridine ring, a six-membered heteroaromatic ring containing one nitrogen atom, is a privileged scaffold in medicinal chemistry and materials science. nih.gov Its presence is widespread in natural products, pharmaceuticals, and agrochemicals. chemimpex.com The nitrogen atom in the pyridine ring imparts unique electronic properties, influencing the molecule's reactivity, basicity, and ability to coordinate with metal ions. vulcanchem.com This has led to the extensive use of pyridine derivatives in the synthesis of ligands for catalysis, functional materials, and as crucial intermediates in the production of a wide array of chemical products. chemimpex.com The ability to functionalize the pyridine ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties, making it an invaluable tool for chemists. nih.gov

Overview of Isonicotinate (B8489971) Derivatives in Academic Contexts

Isonicotinate derivatives are a specific subclass of pyridine esters where the ester group is located at the 4-position of the pyridine ring. ontosight.ai These compounds have garnered considerable attention in academic research due to their diverse applications. They are recognized as important precursors in the synthesis of various biologically active molecules. ontosight.ai For instance, isonicotinic acid, the parent compound, is a precursor in the biosynthesis of essential coenzymes like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). ontosight.ai In medicinal chemistry, isonicotinate derivatives have been investigated for their potential in developing new therapeutic agents, including those with antimicrobial and anticancer properties. ontosight.aigoogle.com Their ability to act as ligands for metal complexes has also been explored in the context of creating new catalysts and materials with specific electronic or magnetic properties. mdpi.com

Rationale for Focused Research on Ethyl 2-Methylisonicotinate

Chemical and Physical Properties of this compound

The fundamental characteristics of this compound are crucial for its application in research and synthesis.

| Property | Value |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol cymitquimica.com |

| CAS Number | 25635-17-0 cymitquimica.comsigmaaldrich.com |

| IUPAC Name | ethyl 2-methylpyridine-4-carboxylate smolecule.com |

| Synonyms | 2-Methylisonicotinic Acid Ethyl Ester cymitquimica.com |

| Physical Form | Solid sigmaaldrich.com |

| Storage Temperature | Room Temperature sigmaaldrich.combldpharm.com |

Synthesis and Reactivity

The synthesis of this compound can be achieved through various established methods in organic chemistry. A common approach involves the esterification of 2-methylisonicotinic acid with ethanol (B145695) in the presence of an acid catalyst. prepchem.com

The reactivity of this compound is influenced by its key functional groups: the pyridine ring, the ester group, and the methyl group. The pyridine nitrogen provides a site for protonation or alkylation and can coordinate with metal centers. vulcanchem.com The ester moiety is susceptible to hydrolysis, amidation, and transesterification reactions. vulcanchem.com The methyl group at the 2-position can potentially undergo oxidation or be a site for further functionalization. vulcanchem.com

Research Applications

This compound serves as a valuable building block in the synthesis of more complex molecules. Its structural motif is of interest in the development of new pharmaceutical agents and agrochemicals. chemimpex.comchemdad.com The specific arrangement of the methyl and ethyl ester groups on the pyridine ring allows for the exploration of structure-activity relationships in various chemical and biological contexts. For instance, isonicotinic acid derivatives are being investigated for their potential as anticancer agents. google.com

Spectroscopic Data

The structural confirmation of this compound relies on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the arrangement of protons and carbon atoms within the molecule. The chemical shifts and coupling patterns of the aromatic protons on the pyridine ring, as well as the signals from the ethyl and methyl groups, provide a definitive fingerprint of the compound.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound by identifying the molecular ion peak. vulcanchem.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present, such as the C=O stretch of the ester and the vibrations of the pyridine ring.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-methylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-3-12-9(11)8-4-5-10-7(2)6-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOMYMRWGDVTGQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10482095 | |

| Record name | Ethyl 2-methylpyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25635-17-0 | |

| Record name | Ethyl 2-methylpyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-methylpyridine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Ethyl 2 Methylisonicotinate

Established Synthetic Routes for Ethyl 2-Methylisonicotinate

Traditional methods for synthesizing this compound rely on well-understood, multi-step processes that are widely implemented in laboratory and industrial settings. These routes are characterized by their reliability and the use of readily available starting materials.

Esterification Reactions in Isonicotinic Acid Derivatives

The most direct and common method for the synthesis of this compound is the Fischer-Speier esterification of its corresponding carboxylic acid, 2-methylisonicotinic acid. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The equilibrium of the reaction is driven towards the product (the ester) by using an excess of the alcohol and/or by removing the water formed during the reaction.

The general reaction is as follows:

2-Methylisonicotinic Acid + Ethanol ⇌ this compound + Water (in the presence of H⁺)

A typical laboratory procedure involves suspending 2-methylisonicotinic acid in ethanol, followed by the careful addition of a catalyst like sulfuric acid. The mixture is then heated under reflux for several hours to ensure the reaction goes to completion. After cooling, the reaction mixture is neutralized, and the product is extracted using an organic solvent.

| Parameter | Condition |

| Reactants | 2-Methylisonicotinic Acid, Ethanol |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) |

| Temperature | Reflux |

| Reaction Time | ~4.5 hours |

| Workup | Neutralization (e.g., with sodium carbonate), Extraction |

This interactive data table summarizes the typical conditions for Fischer-Speier esterification.

Preparation from Corresponding Lutidines

An alternative and common pathway to obtain pyridine (B92270) carboxylates involves the oxidation of alkylpyridines, such as lutidines (dimethylpyridines). For this compound, the logical precursor is 2,4-lutidine. This route is a two-step process:

Oxidation: The 2,4-lutidine is oxidized to form 2-methylisonicotinic acid. This step requires careful control of reaction conditions to achieve regioselectivity, meaning the methyl group at the 4-position is preferentially oxidized over the one at the 2-position. Common oxidizing agents include potassium permanganate (B83412) (KMnO₄) or nitric acid. The methyl group at the 4-position is more susceptible to oxidation than the one at the 2-position due to electronic effects within the pyridine ring.

Esterification: The resulting 2-methylisonicotinic acid is then esterified with ethanol as described in the previous section (2.1.1).

This method is particularly useful when 2,4-lutidine is a more accessible or cost-effective starting material than 2-methylisonicotinic acid.

Advanced Synthetic Strategies and Novel Approaches

In recent years, synthetic organic chemistry has focused on developing more efficient, selective, and environmentally friendly methodologies. These advanced strategies aim to reduce reaction times, improve yields, and offer greater control over the chemical transformation.

Chemo- and Regioselective Synthesis

The synthesis of this compound from 2,4-lutidine is a classic example where regioselectivity is crucial. Regioselective synthesis refers to any chemical reaction that favors the formation of one constitutional isomer over another. In this case, the goal is to functionalize the 4-methyl group while leaving the 2-methyl group intact.

Advanced methods for achieving this include directed ortho metalation and halogen-metal exchange reactions. znaturforsch.com These techniques involve using a directing group on the pyridine ring to guide a metalating agent (like an organolithium reagent) to a specific position. For a precursor like 2-chloro-4-methylpyridine, a halogen-metal exchange could be used to create a nucleophilic center at the 4-position, which can then be carboxylated. znaturforsch.com While not a direct functionalization of the methyl group, these strategies highlight the importance of regiocontrol in pyridine chemistry to build the desired substitution pattern. znaturforsch.commdpi.com

| Strategy | Description | Application to Precursors |

| Selective Oxidation | Exploits the different reactivity of the two methyl groups in 2,4-lutidine. | The 4-methyl group is more readily oxidized to a carboxylic acid than the 2-methyl group. |

| Directed Metalation | A directing group on the pyridine ring guides a metalating agent to a specific C-H bond for functionalization. | Can be used to selectively functionalize positions adjacent to the directing group. |

| Halogen-Metal Exchange | A halogen atom (e.g., Br, I) is swapped with a metal (e.g., Li, Mg), creating a reactive organometallic species at a specific position for subsequent reaction. znaturforsch.com | A precursor like 4-bromo-2-methylpyridine (B16423) could be converted to an organometallic reagent and then carboxylated. |

This interactive data table outlines strategies for achieving regioselectivity in pyridine synthesis.

Photocatalytic Synthesis

Photocatalysis, which uses light to drive chemical reactions in the presence of a catalyst, represents a novel and green approach to organic synthesis. While a specific photocatalytic method for the direct synthesis of this compound is not yet widely established, related transformations suggest potential pathways.

One promising strategy is the visible-light-driven photocatalytic carboxylation of aromatic compounds using carbon dioxide (CO₂) as a C1 source. rsc.org This approach is environmentally benign and utilizes an abundant and non-toxic reagent. rsc.org In principle, a derivative of 2-methylpyridine (B31789) could be subjected to a photocatalytic cycle that generates an aryl radical or anion, which then reacts with CO₂ to install the carboxylic acid group, which can subsequently be esterified. rsc.org Another potential route involves the photocatalytic deoxygenation of a pyridine N-oxide precursor. researchgate.net These methods offer a modern, sustainable alternative to traditional oxidation and carboxylation reactions. rsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a powerful tool for accelerating chemical reactions. Instead of conventional heating, microwave irradiation uses dielectric heating to rapidly and efficiently increase the temperature of the reaction mixture. sciepub.com This technology can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields. nih.gov

The esterification of 2-methylisonicotinic acid is particularly well-suited for microwave assistance. sciepub.comorganic-chemistry.org By carrying out the reaction with ethanol and an acid catalyst in a sealed vessel within a microwave reactor, the synthesis of this compound can be completed in a fraction of the time required for conventional refluxing. sciepub.comorganic-chemistry.org This efficiency makes microwave-assisted synthesis a highly attractive method in both academic and industrial research. rsc.org

| Method | Typical Reaction Time | Key Advantages |

| Conventional Heating | Several hours | Simple setup, well-established |

| Microwave Irradiation | 1–15 minutes | Rapid heating, reduced reaction time, often higher yields, increased efficiency sciepub.comorganic-chemistry.org |

This interactive data table compares conventional and microwave-assisted esterification.

Solid-Phase Synthesis Techniques

Solid-phase synthesis offers a streamlined approach for the multi-step production of complex molecules by anchoring a starting material to an insoluble polymer support. wikipedia.org This methodology allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing and filtering the solid support. wikipedia.org While specific protocols for this compound are not extensively detailed, the principles of solid-phase organic synthesis (SPOS) for small molecules and heterocyclic compounds are well-established and applicable. dtu.dk

The synthesis would typically commence by immobilizing a suitable precursor to a resin, such as a 2-chlorotrityl chloride (2-CTC) resin, which is known for its acid lability and utility in constructing peptide-like molecules. jacsdirectory.com The synthesis proceeds through sequential reactions, adding building blocks to the resin-bound substrate. Each step is followed by a simple washing procedure to remove unreacted reagents and byproducts. peptide.com For pyridine derivatives, strategies often involve the construction of the heterocyclic ring on the solid support or the modification of a pre-attached pyridine scaffold. researchgate.net Solvents play a crucial role, with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethyl acetate (B1210297) being explored to replace more hazardous solvents like DMF and DCM. researchgate.net Upon completion of the synthesis, the final product, a derivative of this compound, is cleaved from the resin. The choice of resin and linker is critical as it dictates the conditions required for the final cleavage step, ensuring the integrity of the target molecule. jacsdirectory.com

Table 1: Key Aspects of Solid-Phase Synthesis

| Feature | Description | Relevance to this compound |

|---|---|---|

| Solid Support | Insoluble polymer beads (e.g., Polystyrene cross-linked with divinylbenzene). peptide.com | Provides a solid matrix for anchoring the synthesis, simplifying purification. |

| Linker | A chemical handle that connects the initial molecule to the resin and allows for cleavage of the final product. dtu.dk | The choice of linker (e.g., 2-chlorotrityl) determines the cleavage conditions. jacsdirectory.com |

| Protecting Groups | Temporarily masks reactive functional groups to ensure selective reactions. wikipedia.org | Essential for multi-step derivatization of the pyridine ring or ester group. |

| Reaction Cycles | Sequential steps of deprotection, coupling, and washing. peptide.com | Allows for the controlled, stepwise construction of complex derivatives. |

| Cleavage | The final step where the synthesized molecule is released from the solid support. | Typically achieved under acidic conditions, depending on the linker used. jacsdirectory.com |

Derivatization Strategies and Functional Group Transformations

Halogenation Reactions (e.g., Bromination, Chlorination)

Halogenation introduces halogen atoms onto the pyridine ring, creating versatile intermediates for further functionalization, particularly for cross-coupling reactions. The electron-deficient nature of the pyridine ring means that electrophilic aromatic substitution, such as halogenation, typically requires forcing conditions or activation of the ring. However, various halogenated derivatives of isonicotinic acid esters are known, indicating that effective protocols exist. These compounds serve as crucial building blocks in organic synthesis.

Table 2: Examples of Halogenated Isonicotinate (B8489971) Derivatives

| Compound Name | CAS Number | Molecular Formula | Notes |

|---|---|---|---|

| Ethyl 2-chloroisonicotinate | 54453-93-9 | C₈H₈ClNO₂ | A chlorinated analog of the isonicotinate scaffold. chemicalbook.com |

| Ethyl 2-Bromoisonicotinate | 89978-52-9 | C₈H₈BrNO₂ | A brominated analog used as a chemical intermediate. parchem.com |

Nitration and Amination

Nitration is a classic electrophilic aromatic substitution that introduces a nitro (-NO₂) group onto the pyridine ring. This group can subsequently be reduced to an amino (-NH₂) group, providing a route to aminopyridine derivatives. The position of nitration is directed by the existing substituents on the ring. For this compound, nitration has been shown to occur at the 5-position.

Amination can also refer to the introduction of an amine functionality through other routes, such as reductive amination of a carbonyl group or substitution of a leaving group. Reductive amination involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. organic-chemistry.org This method provides a direct route to a wide variety of primary, secondary, and tertiary amines. organic-chemistry.org

Table 3: Nitrated and Aminated Derivatives

| Compound Name | CAS Number | Molecular Formula | Transformation |

|---|---|---|---|

| Ethyl 2-methyl-5-nitronicotinate | 51984-71-5 | C₉H₁₀N₂O₄ | Direct nitration of a related nicotinate (B505614) ester. chemicalbook.com |

Cyanation Reactions

Cyanation involves the introduction of a nitrile (-CN) group, which is a valuable functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to form other heterocyclic rings. The synthesis of aryl nitriles can be achieved through various methods, including the Sandmeyer reaction of diazonium salts, or palladium-catalyzed cyanation of aryl halides or triflates using cyanide sources like KCN, Zn(CN)₂, or the less toxic K₄[Fe(CN)₆]. wikipedia.orgorganic-chemistry.org Nickel-catalyzed systems have also been developed as a more cost-effective alternative. organic-chemistry.org While direct cyanation of the C-H bond on the pyridine ring is challenging, functionalization of a pre-halogenated derivative is a common and effective strategy.

Table 4: Example of a Cyanated Pyridine Derivative

| Compound Name | CAS Number | Molecular Formula | Relevance |

|---|

Hydroxylation and Carbonylation

Hydroxylation introduces a hydroxyl (-OH) group, which can significantly alter the molecule's properties and serve as a handle for further reactions. The resulting pyridone structures are common in medicinal chemistry. Direct hydroxylation of pyridine rings can be difficult, but they can often be prepared from amino or halo derivatives.

Carbonylation is a process that introduces a carbonyl group, typically in the form of a carboxylic acid, ester, or amide. Palladium-catalyzed carbonylation of aryl halides or triflates under a carbon monoxide (CO) atmosphere is a powerful method for this transformation. researchgate.net For instance, a halogenated derivative of this compound could be subjected to carbonylation to introduce an additional ester group, forming a pyridine dicarboxylate.

Table 5: Hydroxylated and Carbonylated Derivatives

| Compound Name | CAS Number | Molecular Formula | Transformation |

|---|---|---|---|

| Ethyl 2-hydroxy-6-methylisonicotinate | Not Available | C₉H₁₁NO₃ | A hydroxylated derivative of the target compound. chemspider.com |

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, are strong nucleophiles and bases that react readily with electrophilic centers. libretexts.org The reaction of this compound with such reagents can proceed via two main pathways.

Attack at the Ester Carbonyl: The ester group is susceptible to nucleophilic acyl substitution. Typically, esters react with two equivalents of a Grignard or organolithium reagent. The first equivalent adds to the carbonyl, eliminating the ethoxide leaving group to form a ketone intermediate. This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the organometallic reagent to yield a tertiary alcohol upon aqueous workup. youtube.com Using less reactive organometallics like lithium dialkylcuprates (Gilman reagents) can sometimes allow the reaction to be stopped at the ketone stage. youtube.com

Attack at the Pyridine Ring: The pyridine ring itself can be an electrophile. While neutral pyridines are generally unreactive towards Grignard reagents, pyridinium (B92312) salts readily undergo nucleophilic addition. stackexchange.com If the nitrogen atom of this compound were quaternized (e.g., with methyl iodide to form a pyridinium salt), an organometallic reagent would likely attack at the C2 or C6 position of the ring. stackexchange.com

Table 6: Potential Reactions with Organometallic Reagents

| Reagent Type | Reaction Site | Expected Product (after workup) |

|---|---|---|

| Grignard Reagent (e.g., 2 eq. CH₃MgBr) | Ester Carbonyl | 2-(2-Methylpyridin-4-yl)propan-2-ol |

| Lithium Dialkylcuprate (e.g., (CH₃)₂CuLi) | Ester Carbonyl | 1-(2-Methylpyridin-4-yl)ethan-1-one (Ketone) |

Acylation and Alkylation Reactions

The functionalization of this compound can be achieved through acylation and alkylation reactions, targeting either the pyridine ring or the methyl group. The regioselectivity of these reactions is highly dependent on the reaction conditions and the reagents employed.

While direct acylation onto the pyridine ring of ethyl isonicotinate at the 2-position to form derivatives like ethyl 2-acetylisonicotinate has been documented, the acylation of the methyl group of this compound presents a different synthetic challenge. chemicalbook.com This transformation typically requires the generation of a nucleophilic species at the methyl group.

Alkylation of the methyl group is a more commonly explored pathway for the functionalization of 2-methylpyridine (2-picoline) derivatives. This approach hinges on the deprotonation of the methyl group to form a highly reactive carbanion, often referred to as a picolyllithium species when a lithium-containing strong base is used. The acidity of the methyl protons is a critical factor, and while 2-picoline itself has a pKa of about 34, the presence of an electron-withdrawing group like the ethyl ester at the 4-position in this compound is expected to increase the acidity of the methyl protons, facilitating their removal. nih.gov

Strong bases such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are typically employed for the quantitative deprotonation of 2-picoline derivatives. nih.gov The resulting nucleophilic intermediate can then react with various electrophiles, including alkyl halides, to introduce a new alkyl chain at the methyl position.

For instance, the alkylation of 2,6-lutidine (2,6-dimethylpyridine) has been successfully achieved by treatment with LDA in THF at low temperatures, followed by the addition of an epoxide as the electrophile. nih.gov A similar strategy can be envisioned for this compound, where the deprotonated species would react with an alkyl halide to yield a homologous 2-alkyl-4-ethoxycarbonylpyridine.

The choice of base and reaction conditions can be crucial to avoid side reactions. For example, in the alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species, the use of n-BuLi sometimes provides better yields than LDA. nih.gov Furthermore, additives like boron trifluoride etherate have been used to decrease reaction times in such alkylations. nih.gov

Table 1: Reagents and Conditions for Alkylation of 2-Picoline Derivatives

| Substrate | Base | Electrophile | Product | Reference |

| 2,6-Lutidine | LDA | 1,2-Epoxyoctane | 1-(6-Methylpyridin-2-yl)nonan-2-ol | nih.gov |

| 2,6-Lutidine | n-BuLi | 2-Methyl-2,3-epoxynonane | 2-Methyl-3-((6-methylpyridin-2-yl)methyl)nonan-2-ol | nih.gov |

| 2-Picoline | n-BuLi or PhLi | Alkyl Halide | 2-Alkylpyridine | nih.gov |

Mechanistic Investigations of Synthetic Transformations

The mechanisms governing the acylation and alkylation of this compound are rooted in the fundamental principles of organic reactivity, particularly the generation and reaction of carbanions and the electrophilic nature of the pyridine ring.

The alkylation of the methyl group proceeds through a carbanionic intermediate. The reaction is initiated by the abstraction of a proton from the methyl group by a strong base like n-BuLi or LDA. The stability of the resulting picolyl anion is influenced by the electron-withdrawing nature of the pyridine ring and the ethyl ester group at the 4-position. This anion exists in equilibrium with its corresponding lithium salt, forming a picolyllithium species. nih.gov

This organolithium reagent is a potent nucleophile and readily participates in SN2-type reactions with electrophiles such as alkyl halides. The reaction involves the backside attack of the carbanion on the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-carbon bond and the displacement of the halide leaving group.

The efficiency of this alkylation can be influenced by steric hindrance at both the picolyl anion and the alkyl halide. Trisubstituted epoxides, for instance, have been found to be poor electrophiles in reactions with certain α-pyridyl anions due to steric hindrance. nih.gov

In the context of acylation, while direct Friedel-Crafts type acylation on the electron-deficient pyridine ring is generally difficult, functionalization can be achieved through alternative pathways. The synthesis of ethyl 2-acetylisonicotinate from ethyl isonicotinate using paraldehyde (B1678423) in the presence of a radical initiator suggests a mechanism involving radical intermediates rather than a classical electrophilic aromatic substitution. chemicalbook.com

For the acylation of the methyl group, a plausible, though less documented, mechanism would also involve the initial deprotonation to form the picolyl anion. This nucleophile could then attack an acylating agent, such as an acyl chloride or an ester. However, the reactivity of the picolyl anion towards acylation versus alkylation would need to be considered, as side reactions like self-condensation or reaction at the ester group could potentially occur.

Further mechanistic studies, potentially involving computational modeling and kinetic analysis, would be beneficial to fully elucidate the reaction pathways and optimize the conditions for the selective acylation and alkylation of this compound.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques, allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of Ethyl 2-methylisonicotinate displays distinct signals corresponding to the protons of the ethyl group and the substituted pyridine (B92270) ring. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

The aromatic region of the spectrum features three signals corresponding to the protons on the pyridine ring. The proton at position 6 (H-6), adjacent to the nitrogen atom, is the most deshielded and appears furthest downfield. The protons at positions 3 and 5 also exhibit characteristic shifts.

The ethyl ester group gives rise to two signals: a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the terminal methyl (-CH₃) protons. This quartet-triplet pattern is a classic signature of an ethyl group, with the splitting arising from spin-spin coupling between the adjacent sets of protons (a typical coupling constant, J, is around 7.0 Hz). The methyl group attached to the pyridine ring at position 2 appears as a singlet, as it has no adjacent protons to couple with.

Predicted ¹H NMR data provides a clear assignment for each proton:

| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

|---|---|---|---|

| H-6 (Pyridine Ring) | 8.58 | Doublet (d) | ~5.0 |

| H-5 (Pyridine Ring) | 7.58 | Doublet (d) | ~5.0 |

| H-3 (Pyridine Ring) | 7.51 | Singlet (s) | N/A |

| -O-CH₂- (Ethyl Group) | 4.39 | Quartet (q) | ~7.1 |

| Ring-CH₃ (at C-2) | 2.59 | Singlet (s) | N/A |

| -CH₂-CH₃ (Ethyl Group) | 1.40 | Triplet (t) | ~7.1 |

Note: Predicted data serves as a reference. Experimental values may vary slightly based on solvent and instrumental conditions. Coupling constants are typical values for the described structures.

The proton-decoupled ¹³C NMR spectrum of this compound shows nine distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic environment, including hybridization and proximity to electronegative atoms like oxygen and nitrogen.

The carbonyl carbon (C=O) of the ester group is the most deshielded, appearing at the lowest field (highest ppm value). The carbons of the pyridine ring (C-2, C-3, C-4, C-5, C-6) resonate in the aromatic region, with their specific shifts determined by the positions of the nitrogen atom and the substituents. The carbon atom attached to the nitrogen (C-2 and C-6) are typically found at a lower field than the other ring carbons. The carbons of the ethyl group (-CH₂- and -CH₃) and the methyl group on the ring appear in the upfield (aliphatic) region of the spectrum.

The following table details the predicted ¹³C NMR chemical shifts:

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |

|---|---|

| C=O (Ester Carbonyl) | 165.2 |

| C-2 (Pyridine Ring) | 158.9 |

| C-6 (Pyridine Ring) | 149.7 |

| C-4 (Pyridine Ring) | 143.1 |

| C-5 (Pyridine Ring) | 123.5 |

| C-3 (Pyridine Ring) | 121.1 |

| -O-CH₂- (Ethyl Group) | 61.6 |

| Ring-CH₃ (at C-2) | 24.5 |

| -CH₂-CH₃ (Ethyl Group) | 14.3 |

Two-dimensional (2D) NMR experiments are employed to further confirm the structural assignments made from 1D spectra by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling interactions. In the COSY spectrum of this compound, a cross-peak would be observed between the methylene quartet at ~4.39 ppm and the methyl triplet at ~1.40 ppm, confirming the connectivity of the ethyl group. Additionally, a cross-peak between the aromatic protons at H-5 (~7.58 ppm) and H-6 (~8.58 ppm) would verify their adjacent positions on the pyridine ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). The HSQC spectrum would show correlations between:

The H-3 signal (~7.51 ppm) and the C-3 signal (~121.1 ppm).

The H-5 signal (~7.58 ppm) and the C-5 signal (~123.5 ppm).

The H-6 signal (~8.58 ppm) and the C-6 signal (~149.7 ppm).

The ethyl -CH₂- signal (~4.39 ppm) and its corresponding carbon (~61.6 ppm).

The ethyl -CH₃- signal (~1.40 ppm) and its corresponding carbon (~14.3 ppm).

The ring-CH₃ signal (~2.59 ppm) and its corresponding carbon (~24.5 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for piecing together the molecular fragments. Key HMBC correlations for this compound would include:

Correlations from the ring-CH₃ protons (~2.59 ppm) to the C-2 (~158.9 ppm) and C-3 (~121.1 ppm) carbons of the pyridine ring.

Correlations from the ethyl -CH₂- protons (~4.39 ppm) to the ester carbonyl carbon (~165.2 ppm) and the C-4 ring carbon (~143.1 ppm).

A correlation from the H-3 proton (~7.51 ppm) to the C-4 carbon (~143.1 ppm), confirming the substituent position.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of the ester functional group and the substituted aromatic pyridine ring.

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1720-1740 cm⁻¹. This is one of the most prominent peaks in the spectrum.

C-O Stretch: The ester group also shows C-O stretching vibrations. Two distinct bands are typically observed: an asymmetric C-C(=O)-O stretch between 1250-1230 cm⁻¹ and a symmetric O-C-C stretch near 1100 cm⁻¹. researchgate.net

Aromatic Ring Vibrations: The pyridine ring gives rise to several bands. C=C and C=N stretching vibrations within the ring typically appear in the 1600-1450 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are observed as weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the ethyl and methyl groups are seen as stronger bands just below 3000 cm⁻¹ (typically in the 2850-2980 cm⁻¹ range).

C-H Bending: Out-of-plane C-H bending vibrations for the substituted pyridine ring appear in the 900-700 cm⁻¹ region, and the pattern can provide information about the substitution pattern on the ring.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3010 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium-Strong |

| Ester C=O Stretch | 1720 - 1740 | Strong |

| Aromatic C=C and C=N Stretch | 1450 - 1600 | Medium |

| Asymmetric Ester C-O Stretch | 1230 - 1250 | Strong |

| Symmetric Ester C-O Stretch | ~1100 | Medium |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Molecules containing π-systems and heteroatoms with non-bonding electrons, such as this compound, exhibit characteristic absorptions in the ultraviolet region.

The spectrum is expected to show absorptions arising from π→π* (pi to pi antibonding) and n→π* (non-bonding to pi antibonding) electronic transitions.

π→π Transitions:* These are typically high-energy, high-intensity absorptions associated with the conjugated π-system of the pyridine ring. For the parent compound, isonicotinic acid, a strong absorption band is observed around 220 nm, with a second strong band near 270 nm. Similar transitions are expected for this compound.

n→π Transitions:* This transition involves the excitation of a non-bonding electron from the nitrogen or oxygen atoms to a π* orbital. These transitions are of lower energy and significantly lower intensity than π→π* transitions and are often observed as a shoulder on the tail of a stronger absorption band, typically above 270 nm for carbonyl compounds. masterorganicchemistry.com

The addition of the methyl and ethyl ester groups to the pyridine ring is expected to cause minor shifts (bathochromic or hypsochromic) in the absorption maxima compared to the parent isonicotinic acid due to their electronic effects.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization.

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments. For this compound (C₉H₁₁NO₂), the theoretical exact mass of the molecular ion [M]⁺ is 165.07898 u.

The fragmentation of this compound in the mass spectrometer is expected to follow pathways characteristic of ethyl esters and pyridine derivatives. Key fragmentation processes would include the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and cleavage of the pyridine ring. The high stability of the pyridine ring suggests that fragments retaining this structure will be prominent.

A primary fragmentation pathway for ethyl esters is the loss of an ethoxy radical, leading to the formation of an acylium ion. Another common fragmentation is the loss of an ethylene (B1197577) molecule via a McLafferty rearrangement if a gamma-hydrogen is available, though this is not the most favored pathway for this specific structure. Cleavage of the bond between the pyridine ring and the carboxyl group is also anticipated.

Table 2: Predicted HRMS Fragments for this compound

| Fragment Ion | Formula | Theoretical m/z | Description |

| [M]⁺ | [C₉H₁₁NO₂]⁺ | 165.07898 | Molecular Ion |

| [M - C₂H₅O]⁺ | [C₇H₆NO]⁺ | 120.04494 | Loss of ethoxy radical |

| [M - C₂H₅]⁺ | [C₇H₆NO₂]⁺ | 136.03985 | Loss of ethyl radical |

| [C₆H₆N]⁺ | [C₆H₆N]⁺ | 92.04997 | Pyridine ring with methyl group |

This table presents predicted fragments and their theoretical exact masses, which would be confirmed by HRMS analysis.

Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are valuable techniques for the separation, identification, and quantification of this compound in various matrices.

LC-MS: This technique is particularly useful for the analysis of polar and thermally labile compounds. For the analysis of pyridine alkaloids, reversed-phase columns such as C18 are commonly employed with mobile phases consisting of acetonitrile (B52724) or methanol (B129727) and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. researchgate.netugr.es Detection is typically achieved using an electrospray ionization (ESI) source in positive ion mode, which would readily protonate the nitrogen atom of the pyridine ring in this compound.

GC-MS: GC-MS is well-suited for the analysis of volatile and thermally stable compounds. This compound, being an ester, is expected to have sufficient volatility for GC analysis. A study on the determination of methyl isonicotinate (B8489971), a close analog, utilized a DB-5 column, which is a common non-polar column, with flame ionization detection. researchgate.net For GC-MS analysis, a similar column could be used, and the mass spectrometer would provide definitive identification based on the fragmentation pattern. Derivatization is generally not necessary for this compound, simplifying sample preparation.

X-ray Diffraction Studies for Crystal Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

While a specific single crystal X-ray diffraction study for this compound was not found, the Crystallography Open Database (COD) contains entries for the closely related compound, ethyl isonicotinate. The existence of these crystal structures indicates that this class of compounds forms well-ordered crystals suitable for diffraction studies.

Based on the structures of other pyridine derivatives, it can be anticipated that the crystal packing of this compound would be influenced by intermolecular interactions such as C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the pyridine rings. The crystal system and space group would be determined by the symmetry of the molecule and the most efficient packing arrangement. For example, a study on a 2-(pyridine-2-ylthio)pyridine-1-ium picrate (B76445) derivative revealed a monoclinic crystal system with the space group P2₁/c.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the energy and electronic distribution within the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. For a molecule like Ethyl 2-methylisonicotinate, a DFT study would typically begin with geometry optimization. This process finds the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy conformation.

Studies on related pyridine (B92270) carboxylates and other substituted pyridines commonly utilize the B3LYP functional with a basis set such as 6-311G(d,p) or 6-311++G(d,p) to perform these calculations. tandfonline.comelectrochemsci.orgias.ac.innih.gov This level of theory is effective for predicting molecular geometries, bond lengths, and bond angles. Once the optimized geometry is obtained, various electronic properties can be calculated to characterize the molecule's reactivity and stability.

Table 4.1: Illustrative Electronic Properties Calculable via DFT for this compound Note: The values below are representative examples based on typical results for similar small organic molecules and are for illustrative purposes, as specific literature values for this compound are not available.

| Property | Description | Typical Method |

|---|---|---|

| Total Energy (Hartree) | The total electronic energy of the molecule in its optimized, lowest-energy state. | B3LYP/6-311G(d,p) |

| Dipole Moment (Debye) | A measure of the net molecular polarity, arising from the charge distribution across the molecule. | B3LYP/6-311G(d,p) |

| Point Group | The symmetry group of the molecule, which for this compound would likely be C1 or Cs. | Geometry Optimization |

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, which are distributed among a set of molecular orbitals of discrete energy levels. Of particular importance are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwikipedia.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transitions. wikipedia.org A smaller gap generally implies higher reactivity. wikipedia.org

For substituted pyridines, DFT calculations are routinely used to determine the energies of these frontier orbitals. ias.ac.innih.gov The analysis would reveal the distribution of electron density within the HOMO and LUMO, indicating the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to have significant electron density on the pyridine ring, while the LUMO would also be delocalized across the aromatic system and the carbonyl group of the ester.

Table 4.2: Key Parameters from Molecular Orbital Analysis Note: These parameters are fundamental outputs of MO calculations for which specific values for this compound would be determined in a dedicated computational study.

| Parameter | Significance |

|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE in eV) | Energy difference (ELUMO - EHOMO); indicates chemical reactivity and the energy of the lowest-energy electronic transition. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. mdpi.com It provides detailed information on the conformational dynamics and thermodynamic properties of a system. mdpi.comresearcher.life While no specific MD simulation studies on this compound have been reported, this method could be applied to investigate several aspects of its behavior.

An MD simulation could be used to study:

Solvation: By simulating this compound in a box of explicit solvent molecules (e.g., water or an organic solvent), one could analyze the structure of the solvation shell and the specific intermolecular interactions, such as hydrogen bonding, between the solute and solvent.

Conformational Flexibility: MD simulations can explore the different conformations accessible to the molecule at a given temperature, particularly the rotation around the single bonds connecting the ester group to the pyridine ring.

Interaction with Biomolecules: If this compound were being investigated as a potential ligand for a biological target (e.g., an enzyme or receptor), MD simulations could be used to model the stability of the ligand-protein complex, identify key binding interactions, and calculate the binding free energy. nih.govresearchgate.net

Simulations are typically run for nanoseconds to microseconds, and the resulting trajectory is analyzed to extract dynamic and structural information.

Prediction of Spectroscopic Properties

Computational methods can predict spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental results.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated from the results of a quantum chemical calculation. q-chem.com After geometry optimization, a frequency calculation is performed at the same level of theory. This calculation determines the vibrational frequencies of the molecule and their corresponding intensities. q-chem.comwisc.edu The resulting predicted spectrum can be compared with an experimental spectrum to confirm the structure. For this compound, key predicted vibrational frequencies would include the C=O stretch of the ester group (typically expected around 1720-1740 cm⁻¹), C=C and C=N stretching vibrations within the pyridine ring (around 1400-1600 cm⁻¹), and C-H stretching vibrations for the aromatic, methyl, and ethyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can also be predicted with high accuracy using quantum mechanical methods, particularly DFT. q-chem.com The calculation involves determining the magnetic shielding tensor for each nucleus in the presence of an external magnetic field. These shielding values are then typically referenced against a standard compound like Tetramethylsilane (TMS) to yield chemical shifts (δ) in ppm. This allows for the prediction of both ¹H and ¹³C NMR spectra, aiding in the assignment of complex experimental spectra and confirming molecular structure.

Table 4.3: Expected Functional Group Regions in Predicted IR and NMR Spectra

| Spectroscopy | Functional Group | Predicted Wavenumber (cm⁻¹) / Chemical Shift (ppm) |

|---|---|---|

| IR | Aromatic C-H Stretch | ~3050-3150 |

| Alkyl C-H Stretch | ~2850-3000 | |

| Ester C=O Stretch | ~1720-1740 | |

| Pyridine Ring C=C, C=N Stretch | ~1400-1600 | |

| ¹H NMR | Pyridine Ring Protons | ~7.0-8.5 |

| Ester -OCH₂- | ~4.0-4.5 | |

| Ring -CH₃ | ~2.3-2.7 | |

| Ester -CH₃ | ~1.0-1.5 | |

| ¹³C NMR | Ester C=O Carbon | ~165-175 |

Structure-Activity Relationship (SAR) Modeling via Computational Methods

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov While no specific QSAR models for this compound derivatives are reported, the methodology provides a framework for rational drug design.

A QSAR study would involve:

Data Set: A collection of molecules based on the this compound scaffold with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition).

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges calculated via DFT). nih.gov

Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable).

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

A validated QSAR model could then be used to predict the activity of new, yet-to-be-synthesized derivatives of this compound, thereby prioritizing the most promising candidates for synthesis and testing.

Computational Analysis of Reaction Mechanisms and Transition States

Theoretical investigations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the pathways of chemical reactions. For a reaction like the synthesis of an ester, computational models can map out the potential energy surface, identifying the reactants, products, and the high-energy transition state that connects them. These calculations can reveal crucial information about the reaction's feasibility and kinetics.

A common subject of such computational analysis is the determination of the rate-determining step in a multi-step reaction. For instance, in an acid-catalyzed esterification, DFT calculations can help determine whether the nucleophilic attack of the alcohol on the protonated carboxylic acid or another step has the highest energy barrier.

Table 1: Representative Data from a Hypothetical DFT Study on Esterification

| Parameter | Calculated Value (kcal/mol) | Description |

| ΔE_reaction | -5.8 | The overall change in electronic energy from reactants to products. |

| ΔG_activation (TS1) | +15.2 | The Gibbs free energy of activation for the first transition state (e.g., tetrahedral intermediate formation). |

| ΔG_activation (TS2) | +12.5 | The Gibbs free energy of activation for the second transition state (e.g., water elimination). |

| ΔG_reaction | -2.1 | The overall change in Gibbs free energy, indicating the spontaneity of the reaction. |

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from computational studies. It does not represent actual calculated values for this compound.

Detailed research findings from such computational studies would typically include the optimized geometries of the reactants, intermediates, transition states, and products. The vibrational frequencies are also calculated to confirm that the reactants and products are at energy minima (no imaginary frequencies) and that the transition states are first-order saddle points (one imaginary frequency). This analysis provides a comprehensive picture of the molecular transformations occurring during the reaction.

Furthermore, computational analysis can explore the influence of catalysts, solvents, and substituents on the reaction mechanism and energetics. For a molecule like this compound, theoretical studies could investigate how the methyl group at the 2-position of the pyridine ring influences the reactivity of the ester group or the nitrogen atom in the ring. Such studies would provide a deeper, molecular-level understanding of the chemical behavior of this compound.

Applications in Advanced Chemical Synthesis and Materials Science

Precursor in Organic Synthesis

The utility of Ethyl 2-methylisonicotinate in organic synthesis is primarily derived from its function as a foundational unit. The pyridine (B92270) core offers a nitrogen atom for coordination or further reaction, while the ester and methyl groups provide sites for chemical modification.

Materials Science Applications

The application of pyridine derivatives is common in materials science; however, the specific contributions of this compound are narrowly defined.

Luminescent Metal-Organic Frameworks (MOFs)

Methyl isonicotinate (B8489971) has been utilized in the synthesis of luminophores for luminescent metal-organic frameworks (MOFs). sigmaaldrich.com MOFs are crystalline materials with a porous structure, and their luminescent properties make them suitable for applications in sensing and optics. researchgate.netrsc.org Given the similar chemical nature, this compound is a promising candidate for the design of new luminescent MOFs with tailored properties.

Redox Flow Batteries

Pyridine-based compounds are being investigated as anolyte materials for nonaqueous redox flow batteries. sigmaaldrich.com These batteries are a promising technology for large-scale energy storage. Research on methyl isonicotinate has shown its potential in this area, suggesting that this compound could also function as a redox-active component in such energy storage systems. sigmaaldrich.com

Photoactivatable Compounds and Molecular Switches

The pyridine core is a key component in the design of photoactivatable compounds and molecular switches. These molecules can change their properties in response to light, which is a desirable feature for applications in data storage, targeted drug delivery, and molecular machines. While specific research on this compound in this context is not yet prevalent, the broader class of pyridine derivatives is actively being explored for these advanced applications.

List of Compounds Mentioned

Pharmacological and Medicinal Chemistry Research

This compound is a pyridine (B92270) carboxylate derivative that serves primarily as a versatile building block and precursor in the synthesis of more complex, biologically active molecules. 3wpharm.commedchemexpress.com Its utility in medicinal chemistry stems from the reactivity of the pyridine ring and the ester group, which allow for various chemical modifications to create novel compounds with therapeutic potential.

In pharmaceutical research, this compound functions as an intermediate in the creation of larger, more intricate molecules. 3wpharm.com The isonicotinate scaffold, a pyridine ring with a substituent at the 4-position, is a key structural motif in a number of established and experimental drugs. The synthesis of novel therapeutic agents often involves modifying the core structure of this compound to produce derivatives such as carboxamides and hydrazones, which are then evaluated for biological activity. nih.gov For instance, isonicotinic acid hydrazide (isoniazid), a primary drug for treating tuberculosis, is a well-known derivative of the isonicotinic acid structure. Researchers utilize compounds like this compound to generate libraries of new chemical entities for drug discovery programs.

While this compound itself is not typically the final active molecule, the compounds derived from it are designed to interact with specific biological targets. A prominent example is found in the field of anti-tuberculosis research. Derivatives of isonicotinic acid, such as isoniazid, function by inhibiting the synthesis of mycolic acid, an essential component of the cell wall of Mycobacterium tuberculosis. The mechanism involves the drug being activated by a mycobacterial catalase-peroxidase enzyme (KatG), after which it covalently binds to and inhibits InhA, an enoyl-acyl carrier protein reductase, thereby blocking mycolic acid production and preventing bacterial growth. The development of new derivatives from precursors like this compound aims to identify molecules that can effectively interact with this or other novel bacterial targets to overcome drug resistance. nih.govnih.gov

The isonicotinic acid framework is of significant interest in the development of anti-bacterial and, most notably, anti-tuberculosis agents. nih.gov The global health challenge posed by multidrug-resistant tuberculosis necessitates the search for new drugs. nih.gov Research efforts focus on synthesizing novel derivatives from isonicotinate precursors to find compounds that are effective against resistant bacterial strains. nih.gov Studies have explored the synthesis of various Mannich bases and carboxamides derived from isonicotinic acid hydrazones, which have shown inhibitory activity against Mycobacterium tuberculosis. nih.gov These investigations highlight the enduring importance of the isonicotinate scaffold as a foundation for developing new therapeutic agents.

Table 1: Role of Isonicotinic Acid Derivatives in Therapeutic Agent Development :--

| Derivative Class | Therapeutic Target | Intended Application | Key Research Finding |

|---|---|---|---|

| Isonicotinic Acid Hydrazones | Mycolic Acid Synthesis | Anti-tuberculosis | Forms the basis of key anti-TB drugs like Isoniazid. |

| Carboxamides | Dihydropyridine Structures | Anti-tuberculosis | Substitution of arylamide groups can increase antitubercular activity. nih.gov |

A drug precursor is a chemical compound that serves as a starting material in the synthesis of a final drug product. wikipedia.orgravimiamet.ee this compound is classified as such a precursor or chemical intermediate in the context of legitimate pharmaceutical manufacturing. 3wpharm.com It is one of many building blocks used in multi-step syntheses to construct Active Pharmaceutical Ingredients (APIs). wikipedia.org The legitimate trade and use of such precursors are essential for the pharmaceutical industry to develop new medicines. ravimiamet.ee International frameworks exist to monitor the trade of certain precursor chemicals to prevent their diversion for illicit purposes, but compounds like this compound are primarily used in research and development for creating novel therapeutic agents. wikipedia.org

Antimicrobial Properties and Biocontrol Potential

Evaluation as a Biocontrol Agent against Phytopathogens

A comprehensive review of available scientific literature reveals a significant gap in research regarding the evaluation of this compound as a biocontrol agent against phytopathogens. At present, there are no published studies that specifically investigate the efficacy of this chemical compound for controlling plant diseases caused by pathogenic microorganisms.

Consequently, detailed research findings, including data on the spectrum of activity against various phytopathogens, the extent of disease inhibition, and the mechanisms of action, are not available. The absence of such studies means that no data tables summarizing its potential biocontrol properties can be compiled. Further research is necessary to determine if this compound possesses any biological activity against plant pathogens and to assess its potential for use in agriculture as a biocontrol agent.

Future Research Directions and Perspectives

Exploration of New Synthetic Pathways and Green Chemistry Approaches

The development of novel and sustainable synthetic methods for Ethyl 2-methylisonicotinate is a primary area for future research. Current industrial syntheses often rely on classical methods that may involve harsh conditions or generate significant waste. The focus is now shifting towards greener, more efficient alternatives.

Future exploration will likely concentrate on:

Catalytic C-H Functionalization: Direct functionalization of the pyridine (B92270) ring is a highly sought-after strategy. Research into transition-metal-catalyzed C-H activation could provide a more atom-economical route to this compound and its derivatives, bypassing the need for pre-functionalized starting materials. rsc.org

One-Pot Multicomponent Reactions (MCRs): MCRs offer a powerful tool for building molecular complexity in a single step, significantly improving efficiency and reducing waste. acs.org Designing a one-pot synthesis for this compound, perhaps using microwave-assisted organic synthesis (MAOS), could dramatically shorten reaction times and improve yields. acs.orgnih.gov

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and easier scalability compared to batch processes. Adapting and optimizing the synthesis of this compound for flow chemistry systems represents a significant step towards sustainable industrial production.

Bio-catalysis: The use of enzymes to catalyze specific steps in the synthesis could offer unparalleled selectivity and milder reaction conditions, aligning perfectly with the principles of green chemistry.

Table 1: Comparison of Potential Synthetic Approaches

| Approach | Potential Advantages | Research Focus |

| Catalytic C-H Functionalization | High atom economy, reduced steps. rsc.org | Catalyst development, regioselectivity control. |

| Multicomponent Reactions (MCRs) | High efficiency, reduced waste, shorter reaction times. acs.orgnih.gov | Design of novel reaction pathways, solvent selection. |

| Flow Chemistry | Enhanced safety, scalability, process control. | Reactor design, optimization of reaction conditions. |

| Bio-catalysis | High selectivity, mild conditions, sustainability. | Enzyme screening and engineering. |

Advanced Material Applications and Device Integration

The inherent electronic properties of the pyridine ring suggest that this compound could be a valuable component in advanced materials. researchgate.net The ester and methyl groups provide sites for further modification, allowing for the fine-tuning of material properties.

Future research perspectives include:

Organic Light-Emitting Diodes (OLEDs): Pyridine derivatives are used in the development of materials for OLEDs. bldpharm.com this compound could be investigated as a ligand for metal complexes or as a building block for host materials in OLED devices, potentially influencing their emission properties and efficiency.

Polymers and Coordination Polymers: The compound can be functionalized and polymerized to create novel materials with tailored thermal, optical, or mechanical properties. As a ligand, it can coordinate with metal ions to form metal-organic frameworks (MOFs) or coordination polymers, which have applications in gas storage, separation, and catalysis. bldpharm.com

Chemosensors: The pyridine nitrogen atom can interact with various analytes. dntb.gov.uaresearchgate.net By incorporating this moiety into larger systems, it may be possible to develop selective and sensitive chemosensors for detecting metal ions or organic pollutants. researchgate.net

In-depth Mechanistic Studies of Biological Activity

Preliminary studies on related pyridine derivatives indicate a wide range of biological activities, suggesting that this compound could be a valuable scaffold in medicinal chemistry. researchgate.netrsc.orgnih.gov However, a thorough understanding of its mechanism of action is currently lacking.

Future research should focus on:

Enzyme Inhibition Assays: Systematic screening against a panel of enzymes, such as kinases, proteases, and oxidoreductases, is crucial. nih.govnih.gov For instance, pyridine-containing compounds have been identified as inhibitors of enzymes like cytochrome P450 (CYP) 1B1 and c-Met kinase. nih.govnih.gov

Cell-Based Assays: Investigating the effects of the compound on various cell lines (e.g., cancer cells, bacterial and fungal pathogens) will help to identify potential therapeutic areas. nih.gov Studies on related structures have shown activity against various microbes. nih.govnih.gov

Target Identification and Validation: Should biological activity be confirmed, identifying the specific molecular target is paramount. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to elucidate the mechanism by which this compound exerts its effects.

Structure-Based Drug Design and Agrochemical Optimization

Once a biological target is identified, the principles of structure-based design can be applied to optimize the activity of this compound. This involves a synergistic combination of computational modeling and synthetic chemistry.

Key research directions include:

Computational Docking and Molecular Dynamics: Using the 3D structure of a target protein, computational docking can predict the binding mode of this compound. nih.gov This information can guide the design of new analogues with improved potency and selectivity.

Structure-Activity Relationship (SAR) Studies: A systematic synthetic effort to modify the core structure of this compound (e.g., altering the ester, modifying the methyl group, or adding substituents to the pyridine ring) and evaluating the biological activity of the resulting analogues will establish a clear SAR. dntb.gov.uaacs.org This is a proven strategy for optimizing lead compounds in both pharmaceutical and agrochemical discovery. rsc.orgacs.org

Agrochemical Potential: The pyridine scaffold is a cornerstone of many successful agrochemicals. researchgate.netrsc.org Future work could involve synthesizing derivatives of this compound and screening them for herbicidal, insecticidal, or fungicidal properties, followed by optimization based on SAR.

Table 2: Framework for Structure-Based Optimization

| Stage | Technique | Objective |

| 1. Target Identification | Biological assays, Proteomics | Identify the specific enzyme or receptor the compound interacts with. nih.gov |

| 2. Structural Analysis | X-ray crystallography, NMR, Computational Docking | Determine the 3D structure of the target and the compound's binding mode. nih.gov |

| 3. Analogue Design | Computational chemistry, SAR analysis | Design new molecules with predicted higher affinity and selectivity. acs.org |

| 4. Synthesis & Testing | Organic synthesis, Bio-assays | Synthesize and evaluate the designed analogues to validate predictions. nih.gov |

| 5. Optimization Cycle | Iterative process | Refine designs based on experimental feedback to maximize potency and desirable properties. |

Synergistic Applications with Other Technologies

The utility of this compound can be amplified by combining it with other emerging technologies. This interdisciplinary approach could lead to novel applications and enhanced performance.

Future perspectives in this area include:

Photocatalysis: Pyridine derivatives can participate in photoredox reactions. acs.orgacs.org Research could explore the use of this compound or its derivatives as photosensitizers or as substrates in novel light-driven chemical transformations, contributing to sustainable synthesis and dearomatization strategies. acs.orgacs.org

Combination Therapies: In a medicinal context, the compound could be investigated for synergistic effects when used in combination with existing drugs. This could involve enhancing the efficacy of an antibiotic or overcoming drug resistance in cancer therapy.

Formulation Technology: Developing advanced delivery systems, such as nano-formulations or targeted drug-delivery vehicles, could improve the bioavailability and efficacy of biologically active derivatives of this compound, while minimizing potential off-target effects.

By pursuing these multifaceted research avenues, the scientific community can fully elucidate and harness the properties of this compound, paving the way for its application in next-generation technologies and products.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-methylisonicotinate, and how can reaction conditions be optimized for improved yields?

- Methodological Answer : this compound is typically synthesized via esterification of 2-methylisonicotinic acid with ethanol under acid catalysis. To optimize yields, systematically vary parameters such as temperature (e.g., 60–100°C), catalyst concentration (e.g., H₂SO₄ at 1–5 mol%), and reaction time (6–24 hours). Monitor progress using thin-layer chromatography (TLC) or HPLC. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product purity. Document all conditions rigorously to ensure reproducibility .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Use ¹H/¹³C NMR to confirm structure:

- ¹H NMR : Look for ester methyl protons (δ 1.2–1.4 ppm, triplet) and aromatic protons (δ 7.5–8.5 ppm).

- ¹³C NMR : Ester carbonyl (δ 165–170 ppm) and methyl carbons (δ 14–22 ppm).

- FT-IR : Confirm ester C=O stretch (~1740 cm⁻¹) and aromatic C-H bends (~700–800 cm⁻¹).

Validate purity via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm). Cross-reference spectral data with literature or computational predictions .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Adhere to GHS guidelines:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods for synthesis and purification steps.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

Refer to safety data sheets (SDS) for specific toxicity and flammability data .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in novel heterocyclic formation reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and reaction pathways. Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots from variable-temperature NMR). Validate predictions via small-scale exploratory reactions .

Q. What strategies resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

- Methodological Answer :

- Systematic Validation : Cross-check NMR assignments using 2D techniques (COSY, HSQC, HMBC).

- Isotopic Labeling : Introduce ¹³C or ²H labels to trace ambiguous signals.

- Statistical Analysis : Apply principal component analysis (PCA) to batch data for outlier detection.

Document discrepancies in supplementary materials and propose mechanistic explanations (e.g., tautomerism) .

Q. How can reaction kinetics be studied to improve the scalability of this compound synthesis?

- Methodological Answer : Conduct time-resolved in-situ monitoring via:

- ReactIR : Track esterification progress by C=O band intensity changes.

- GC-MS : Quantify intermediate concentrations at fixed intervals.

Fit data to kinetic models (e.g., pseudo-first-order) to determine rate constants. Optimize catalyst loading and solvent polarity to minimize side reactions during scale-up .

Q. What methodologies ensure reproducibility in multi-step syntheses involving this compound?

- Methodological Answer :

- Standard Operating Procedures (SOPs) : Detail solvent drying, catalyst activation, and temperature ramping rates.

- Batch Record Analysis : Use statistical process control (SPC) charts to monitor yield variability.

- Interlaboratory Validation : Collaborate with independent labs to test protocol robustness.

Publish raw data (e.g., NMR spectra, chromatograms) in open-access repositories .

Data Presentation Guidelines

- Tables : Include reaction optimization data (e.g., temperature vs. yield), spectral assignments, and kinetic parameters.

- Figures : Use Arrhenius plots, molecular orbital diagrams, and chromatographic traces. Label axes with SI units and uncertainties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.